molecular formula C9H13N3O4 B11092129 N-(2-Hydroxyethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetamide

N-(2-Hydroxyethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetamide

Cat. No.: B11092129
M. Wt: 227.22 g/mol
InChI Key: KXUSYBOCVCUPPF-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetamide typically involves the reaction of 5-methyluracil with ethylene oxide in the presence of a base. The reaction conditions may include:

    Temperature: Moderate temperatures (e.g., 50-70°C)

    Solvent: Common solvents such as ethanol or methanol

    Catalyst/Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form hydroxyl groups.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    5-Methyluracil: A precursor in the synthesis of N-(2-Hydroxyethyl)-2-(5-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetamide.

    2-Hydroxyethylamine: Another precursor used in the synthesis.

    Other Pyrimidine Derivatives: Compounds such as thymine, cytosine, and uracil.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetamide

InChI

InChI=1S/C9H13N3O4/c1-6-4-12(9(16)11-8(6)15)5-7(14)10-2-3-13/h4,13H,2-3,5H2,1H3,(H,10,14)(H,11,15,16)

InChI Key

KXUSYBOCVCUPPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC(=O)NCCO

Origin of Product

United States

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